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molecular formula C9H8BrClO B1275539 2-Bromo-1-(4-chlorophenyl)propan-1-one CAS No. 877-37-2

2-Bromo-1-(4-chlorophenyl)propan-1-one

Cat. No. B1275539
M. Wt: 247.51 g/mol
InChI Key: SAKMPXRILWVZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04283334

Procedure details

A 6.6 g. portion of p-chloropropiophenone is dissolved in 150 ml. of dichloromethane and 100 mg. of m-chlorobenzoic acid are added. The solution is stirred as a mixture of 6.0 g. of bromine in 50 ml. of dichloromethane is added dropwise. The solution is stirred for 2 hours, taken to dryness in vacuo and the oil is dissolved in 100 ml. of acetone and clarified, providing an acetone solution of 2-bromo-4'-chloropropiophenone. A 50 ml. portion of this acetone solution is added to a stirred solution of 3.0 g. of hexahydro-1,3-diazocine-2(1H)-thione in 500 ml. of acetone. The mixture is stirred for 18 hours, the solid is collected, washed with 100 ml. of acetone and dried in vacuo, giving 1.6 g. of the desired product, m.p. 212°-213° C. (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:4][CH:3]=1.ClCCl.ClC1C=C(C=CC=1)C(O)=O.[Br:25]Br>CC(C)=O>[Br:25][CH:9]([CH3:10])[C:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred as a mixture of 6.0 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution is stirred for 2 hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
the oil is dissolved in 100 ml

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=CC=C(C=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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